molecular formula C18H10Br2 B14774572 5,12-Dibromonaphthacene

5,12-Dibromonaphthacene

Cat. No.: B14774572
M. Wt: 386.1 g/mol
InChI Key: ZIPSLVVWQHJNPR-UHFFFAOYSA-N
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Description

5,12-Dibromonaphthacene is an organic compound with the molecular formula C18H10Br2 It belongs to the class of polycyclic aromatic hydrocarbons and is characterized by the presence of two bromine atoms attached to the naphthacene skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Dibromonaphthacene typically involves the bromination of naphthacene. One common method is the reaction of naphthacene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5 and 12 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored closely to prevent over-bromination and to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

5,12-Dibromonaphthacene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthacenequinone derivatives.

    Reduction: Reduction reactions can convert the dibromo compound to its corresponding dihydro derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Naphthacenequinone derivatives.

    Reduction: Dihydro-5,12-dibromonaphthacene.

    Substitution: Various substituted naphthacene derivatives depending on the nucleophile used.

Scientific Research Applications

5,12-Dibromonaphthacene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other polycyclic aromatic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.

    Industry: It is used in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5,12-Dibromonaphthacene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved include electron transfer processes and the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5,12-Dichloronaphthacene: Similar structure but with chlorine atoms instead of bromine.

    5,12-Diiodonaphthacene: Contains iodine atoms instead of bromine.

    Naphthacenequinone: An oxidized derivative of naphthacene.

Uniqueness

5,12-Dibromonaphthacene is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and properties. Compared to its chloro and iodo analogs, the bromine atoms provide a balance between reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H10Br2

Molecular Weight

386.1 g/mol

IUPAC Name

5,12-dibromotetracene

InChI

InChI=1S/C18H10Br2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h1-10H

InChI Key

ZIPSLVVWQHJNPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=C4C=CC=CC4=C3Br)Br

Origin of Product

United States

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